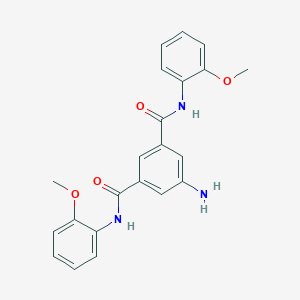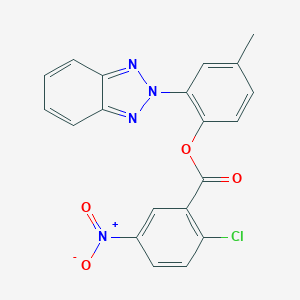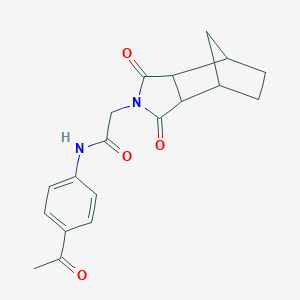![molecular formula C24H14N2O5 B341109 2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B341109.png)
2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound with a unique structure that includes a naphthyloxy group, a phenyl group, and a nitro group attached to an isoindole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyloxy Intermediate: The initial step involves the reaction of 1-naphthol with a suitable halogenated phenyl compound under basic conditions to form the naphthyloxy intermediate.
Nitration: The naphthyloxy intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Cyclization: The final step involves the cyclization of the nitrated intermediate with phthalic anhydride under acidic conditions to form the isoindole-dione core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl and naphthyloxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
Industrial Applications: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the naphthyloxy and phenyl groups can interact with hydrophobic pockets in proteins or enzymes. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(1-naphthyloxy)phenyl]-1H-isoindole-1,3(2H)-dione: Lacks the nitro group, which affects its reactivity and biological activity.
4-nitro-2-phenyl-1H-isoindole-1,3(2H)-dione: Lacks the naphthyloxy group, which affects its hydrophobic interactions.
2-[4-(1-naphthyloxy)phenyl]-4-amino-1H-isoindole-1,3(2H)-dione: Contains an amino group instead of a nitro group, leading to different redox properties.
Uniqueness
2-[4-(NAPHTHALEN-1-YLOXY)PHENYL]-4-NITRO-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the presence of both the naphthyloxy and nitro groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H14N2O5 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-(4-naphthalen-1-yloxyphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C24H14N2O5/c27-23-19-8-4-9-20(26(29)30)22(19)24(28)25(23)16-11-13-17(14-12-16)31-21-10-3-6-15-5-1-2-7-18(15)21/h1-14H |
InChI Key |
UJCOJUZPGZBGON-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N4C(=O)C5=C(C4=O)C(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Chlorophenyl)-2-oxoethyl methyl bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B341027.png)
![2-Methyl 3-(2-oxo-2-phenylethyl) bicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B341029.png)
![1-{[1,1'-BIPHENYL]-4-YL}-1-OXOHEXAN-2-YL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}ISOINDOLE-5-CARBOXYLATE](/img/structure/B341030.png)
![1-(Biphenyl-4-yl)-1-oxohexan-2-yl 4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B341031.png)

![5-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N,N'-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide (non-preferred name)](/img/structure/B341034.png)



![N-cyclohexyl-2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-methylacetamide](/img/structure/B341040.png)


![N-(2,5-dichlorophenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetamide](/img/structure/B341047.png)
![2-(8,9-dibromo-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-N-(2-methylphenyl)acetamide](/img/structure/B341050.png)
